

The 3-Bromo-5-Substituted Benzamide Scaffold: A Privileged Structure

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Compound of Interest

Compound Name: *3-Bromo-5-(piperidin-1-yl)benzamide*

CAS No.: 2092000-99-0

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The benzamide moiety is a cornerstone in drug design, present in a wide array of therapeutic agents. The specific substitution pattern of a bromine atom at the 3-position and a variable substituent at the 5-position creates a unique electronic and steric environment. The bromine atom, a halogen, can participate in halogen bonding and modulate the molecule's lipophilicity, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The substituent at the 5-position offers a versatile point for modification, allowing for the fine-tuning of the compound's interaction with its biological target and optimization of its overall pharmacological profile. This strategic disubstitution has given rise to compounds with a remarkable spectrum of biological activities.

Anticancer Activity: Targeting Malignancy on Multiple Fronts

Several derivatives of 3-bromo-5-substituted benzamide have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.

Mechanisms of Anticancer Action

Kinase Inhibition: A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, enzymes that play a pivotal role in cellular signaling and are often dysregulated in cancer.

- **Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition:** Certain 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as novel inhibitors of FGFR1. [1][2] Amplification of FGFR1 is a known driver in a subset of non-small cell lung cancers (NSCLC). [1][2] By blocking the phosphorylation of FGFR1 and its downstream effectors like PLC γ 1 and ERK, these compounds can induce cell cycle arrest and apoptosis in cancer cells with FGFR1 amplification. [1]
- **Bcr-Abl Kinase Inhibition:** The Bcr-Abl tyrosine kinase is a hallmark of chronic myeloid leukemia (CML). A series of 3-substituted benzamide derivatives, structurally related to imatinib, have been developed as highly potent Bcr-Abl kinase inhibitors, showing promise for treating CML, including cases resistant to existing therapies. [3]

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their overexpression is observed in many cancers. Some benzamide derivatives act as HDAC inhibitors, with the benzamide group often serving as a zinc-binding moiety in the enzyme's active site. [4][5][6][7] This inhibition leads to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in tumor cells. [6]

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the 5-position of the benzamide ring is critical for anticancer potency. For instance, in the context of Bcr-Abl inhibition, 3-halogenated and 3-trifluoromethylated benzamide derivatives have been identified as particularly potent. [3] For FGFR1 inhibitors, specific substitutions on a phenyl ring attached to the benzamide nitrogen have been shown to be crucial for activity. [1] The interplay of steric and electronic properties of the substituents dictates the binding affinity to the target protein.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 3-bromo-5-substituted benzamide derivatives.

Compound ID	Target	Cancer Cell Line	Activity (IC ₅₀)	Reference
Compound C9	FGFR1	NCI-H1581 (NSCLC)	1.25 ± 0.23 μM	[1]
Compound C9	FGFR1	NCI-H520 (NSCLC)	1.36 ± 0.27 μM	[1]
Compound 7c	VEGFR-2	MCF-7 (Breast)	7.17 ± 0.94 μM	[8][9]
Compound 7d	VEGFR-2	MCF-7 (Breast)	2.93 ± 0.47 μM	[9]
Compound 7h	ROR1	H1975 (NSCLC)	3.5 μM	[10]

Experimental Protocols for Anticancer Activity Evaluation

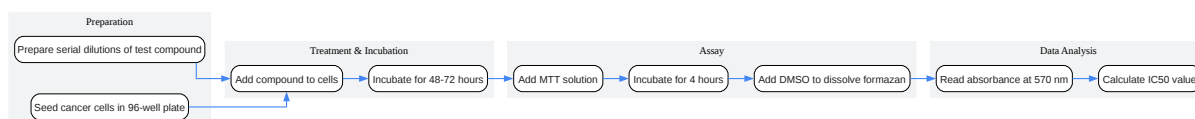
Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells by measuring mitochondrial metabolic activity.[11][12][13][14]

- **Cell Seeding:** Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
- **Compound Treatment:** Prepare serial dilutions of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- **MTT Addition:** Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

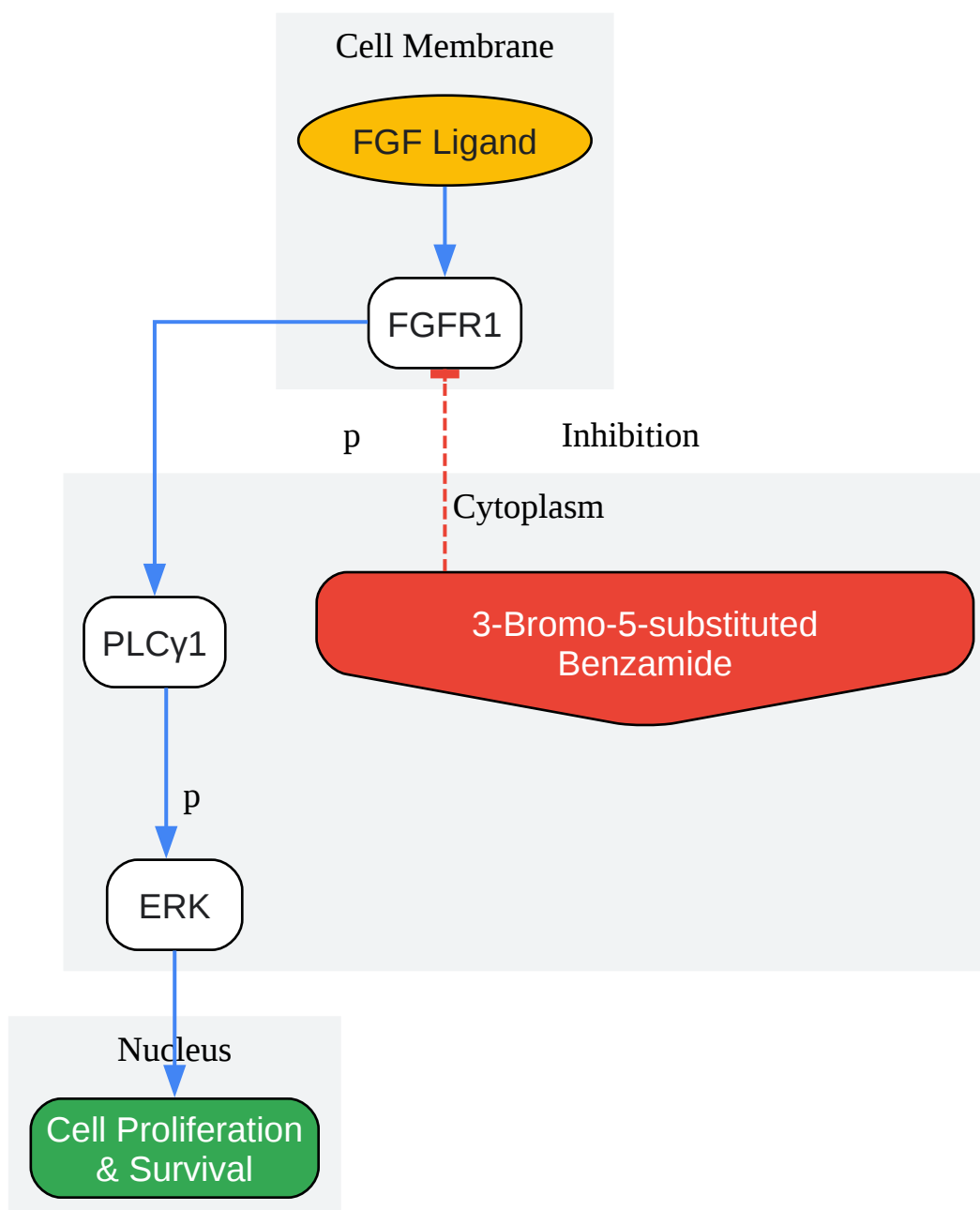
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations



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Caption: Experimental workflow for the MTT cell viability assay.



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Caption: Simplified FGFR1 signaling pathway and its inhibition.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted benzamides have been investigated for their potential to combat bacterial and fungal infections.[15][16][17]

Mechanism of Antimicrobial Action

While the exact mechanisms for many 3-bromo-5-substituted benzamides are still under investigation, it is hypothesized that they may act by inhibiting essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. For example, some benzamide derivatives have been studied as inhibitors of the bacterial cell division protein FtsZ.[15]

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies have shown that the antimicrobial activity of substituted benzamides can be modeled using topological descriptors and molecular connectivity indices.[16] This indicates that the size, shape, and electronic properties of the substituents are key determinants of their antibacterial and antifungal efficacy. The presence of halo (bromo, chloro) and nitro substitutes has been shown to correlate with good antimicrobial activity.[18]

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative substituted benzamide derivatives against various microbial strains.

Compound	Target Organism	Activity (MIC in μM)	Reference
Compound 8i	S. aureus	Not specified, but showed good activity	[16]
Compound 9	C. albicans	Not specified, but showed good activity	[16]
Compound 37	S. aureus	16 μM	[19]
Compound 37	E. faecalis	16 μM	[19]

Experimental Protocols for Antimicrobial Activity Evaluation

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22]

- **Compound Preparation:** Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).[23]
- **Inoculum Preparation:** Prepare a standardized microbial suspension in sterile saline, adjusting the optical density to a 0.5 McFarland standard.[22]
- **Inoculation:** Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.[23]
- **Controls:** Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[23]
- **Incubation:** Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[23]
- **MIC Determination:** The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).[23]

Visualizations



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Caption: Workflow for the broth microdilution MIC assay.

Other Notable Biological Activities

The versatility of the substituted benzamide scaffold extends beyond anticancer and antimicrobial applications.

- **Dopamine Receptor Antagonism:** Many substituted benzamides are known to act as antagonists of dopamine D2 receptors, which is the basis for their use as antipsychotic and antiemetic drugs.[4][24][25][26][27]
- **Serotonin (5-HT) Receptor Activity:** Some derivatives have been evaluated as selective serotonin 5-HT₄ receptor agonists, with potential applications in treating gastrointestinal motility disorders.[28]
- **Enzyme Activation:** Structure-activity relationship studies have identified 3,5-disubstituted benzamides as glucokinase activators, which have potential as treatments for type 2 diabetes.[29]

Synthesis of 3-Bromo-5-Substituted Benzamides

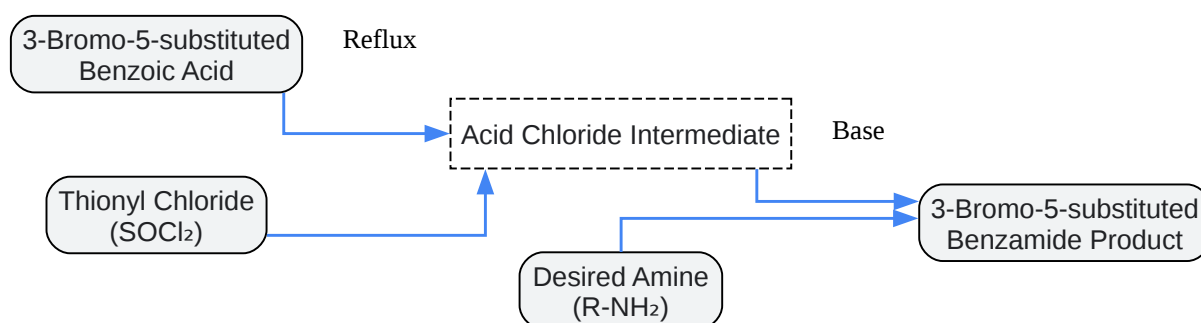
A general and adaptable synthetic route is crucial for exploring the structure-activity relationships of this scaffold.

General Synthesis Procedure

A common approach involves the following steps:

- **Starting Material:** Begin with a commercially available or synthesized 3-bromo-5-substituted benzoic acid.
- **Acid Chloride Formation:** Convert the benzoic acid to its more reactive acid chloride derivative, typically using thionyl chloride or oxalyl chloride.[23]
- **Amide Formation:** React the acid chloride with a desired amine in the presence of a base to form the final benzamide product.[23]

This modular approach allows for the introduction of a wide variety of substituents at the 5-position and on the amide nitrogen, facilitating the generation of diverse chemical libraries for biological screening.



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Caption: General synthesis workflow for N-substituted benzamides.

Conclusion and Future Perspectives

The 3-bromo-5-substituted benzamide scaffold represents a highly versatile and privileged structure in drug discovery. The wealth of research into this class of compounds has revealed potent anticancer and antimicrobial activities, among others. The key to their success lies in the strategic placement of the bromine atom and the diverse array of substituents that can be

introduced at the 5-position, allowing for precise modulation of their pharmacological properties.

Future research in this area should focus on:

- **Mechanism Elucidation:** Further studies are needed to fully understand the molecular mechanisms underlying the observed biological activities, particularly for their antimicrobial effects.
- **Selectivity Profiling:** Comprehensive screening against a panel of kinases and other off-target enzymes is crucial to ensure the selectivity and safety of potential drug candidates.
- **In Vivo Efficacy:** Promising in vitro candidates must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

The continued exploration of the 3-bromo-5-substituted benzamide scaffold holds great promise for the development of next-generation therapeutics to address pressing medical needs in oncology and infectious diseases.

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